2-(4-fluorophenoxy)-N-(2-(4-(3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)-1H-1,2,3-triazol-1-yl)ethyl)acetamide
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Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps, including the assembly of its intricate molecular framework. While I don’t have specific papers on this exact compound, I can provide insights based on general principles of organic synthesis. Researchers likely employ methods such as radical approaches , functional group transformations , and boron chemistry to construct the desired structure . Further experimental details would be available in relevant research articles.
Scientific Research Applications
Synthesis and Biological Activity
Research into structurally similar compounds reveals a focus on the synthesis of innovative heterocycles that incorporate moieties like thiadiazole, aiming at assessing their potential biological activities. For instance, Fadda et al. (2017) have synthesized various heterocycles including pyrrole, pyridine, and triazolo[1,5-a]pyrimidine derivatives, assessing their insecticidal agents against Spodoptera littoralis (Fadda et al., 2017). Such studies indicate the potential of these chemical frameworks in developing compounds with specific biological activities.
Anticancer Research
Modifications of related compounds, such as replacing acetamide groups with alkylurea in PI3K inhibitors, have shown significant anticancer effects and reduced toxicity (Wang et al., 2015). This suggests that structural modifications can enhance the biological efficacy and safety profile of these compounds.
Antimicrobial and Antitumor Activities
Compounds incorporating pyridine and oxadiazole structures have been synthesized and evaluated for their antimicrobial activities. Bayrak et al. (2009) synthesized new 1,2,4-triazoles starting from isonicotinic acid hydrazide and evaluated their antimicrobial activities, indicating the relevance of these structural motifs in designing antimicrobial agents (Bayrak et al., 2009).
Additionally, derivatives of related structural frameworks have shown promising antitumor activity. Albratty et al. (2017) explored thiophene, pyrimidine, and pyridine derivatives for their antitumor activity, identifying compounds with inhibitory effects on various cancer cell lines, which underscores the therapeutic potential of such chemical structures in cancer research (Albratty et al., 2017).
Future Directions
Properties
IUPAC Name |
2-(4-fluorophenoxy)-N-[2-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)triazol-1-yl]ethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN7O3/c20-14-3-5-15(6-4-14)29-12-17(28)22-8-9-27-11-16(24-26-27)19-23-18(25-30-19)13-2-1-7-21-10-13/h1-7,10-11H,8-9,12H2,(H,22,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGZLSRCGYQZSOX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=CN(N=N3)CCNC(=O)COC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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